

Reproducibility of published synthesis methods for 2-Aminobenzophenone

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An Objective Comparison of Published Synthesis Methods for **2-Aminobenzophenone**

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of **2-aminobenzophenone** is of significant interest due to its role as a key intermediate in the production of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of several prominent synthesis methods, focusing on their reproducibility, yields, and experimental conditions, supported by published data.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for **2-aminobenzophenone** often depends on factors such as substrate availability, desired scale, and tolerance to specific functional groups. The following table summarizes quantitative data from various published methods to facilitate an objective comparison.



Synthesis Method	Key Starting Materials	Primary Reagents	Reported Yield (%)	Key Advantages	Potential Limitations
From Acyl Hydrazides	Acyl hydrazide, Aryne precursor	TBAT, NaH	64-82% (protected intermediate), 91% (deprotection)	High yields, tolerance of diverse functional groups.[1][2]	Multi-step process.[1][2]
Ullmann and Bleier Method	Anthranilic acid, Benzene	p- Toluenesulfon yl chloride, PCI ₅ , AICI ₃	54% (after recrystallizati on)	A well- established, classical method.[3]	Moderate yield, vigorous reaction conditions.
From Anthranilic Acid Amides	N-alkoxy-N- alkyl anthranilic acid amide, Halobenzene	n-Butyllithium	~70%	Good yields, applicable to a variety of substituents.	Requires cryogenic temperatures and organolithium reagents.
From 2- Aminobenzon itriles	2- Aminobenzon itrile	Aryl Grignard or Aryllithium reagents	~71%	Good yields in a single step from the nitrile.	Requires organometalli c reagents.
From Nitrobenzene S	Nitrobenzene , Phenylaceton itrile	KOH, Fe, Acetic acid	High yields with ultrasound	Rapid reaction times with ultrasonic irradiation.	Two-step process involving a reduction.
Friedel-Crafts Acylation of Anilines	para- substituted anilines	Benzoyl chloride or equivalent	40-60%	Direct acylation approach.	Can have poor substrate scope, especially



with electronpoor arenes.

Detailed Experimental Protocols

The reproducibility of a synthesis is intrinsically linked to the detail and clarity of the experimental protocol. Below are methodologies for key synthesis routes.

Synthesis from Acyl Hydrazides

This contemporary method proceeds in a two-step sequence involving an aryne-based rearrangement followed by an addition-elimination reaction.

- Step 1: Formation of 2-Hydrazobenzophenone. In a solution of acyl hydrazide (1.0 equiv) and tetrabutylammonium difluorotriphenylsilicate (TBAT, 2.0 equiv) in toluene, 2- (trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv) is added. The reaction mixture is stirred at 50°C for 16 hours. Following the reaction, the solvent is removed under reduced pressure.
- Step 2: Formation of Protected **2-Aminobenzophenone**. The 2-hydrazobenzophenone intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH, 2.5 equiv) is then added, followed by the dropwise addition of diethyl bromomalonate (2.5 equiv) at 20°C, and the reaction is stirred for 4 hours.
- Step 3: Deprotection. The resulting protected **2-aminobenzophenone** is deprotected by refluxing in 12 M hydrochloric acid to yield the final product.

Ullmann and Bleier Method

A classic and frequently cited method, this synthesis involves the protection of anthranilic acid followed by a Friedel-Crafts acylation.

• Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid. Anthranilic acid (1.0 mole) is dissolved in a warm aqueous solution of sodium carbonate (2.4 moles). p-Toluenesulfonyl chloride (1.2 moles) is added in portions while maintaining the temperature at 60-70°C. The product is precipitated by the addition of hydrochloric acid.



- Step 2: Friedel-Crafts Acylation. The dried p-toluenesulfonylanthranilic acid (0.5 mole) is mixed with thiophene-free benzene (1.5 L) and phosphorus pentachloride (0.57 mole) and heated to approximately 50°C for 30 minutes. Anhydrous aluminum chloride (2.2 moles) is added in portions, and the mixture is heated to 80-90°C for 4 hours. The reaction is then carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Step 3: Hydrolysis and Isolation. The intermediate sulfonamide is hydrolyzed by warming
 with concentrated sulfuric acid. The solution is then cooled and poured onto ice, and the 2aminobenzophenone is precipitated by neutralization with ammonium hydroxide. Final
 purification is achieved by recrystallization from an ethanol-water mixture.

Synthesis from Anthranilic Acid Amides

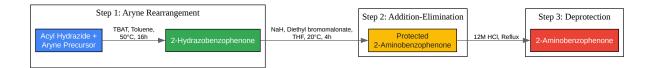
This approach involves the reaction of an activated anthranilic acid derivative with a halobenzene using an organolithium reagent.

- Step 1: Preparation of N-methoxy-N-methyl anthranilic acid amide. Isatoic anhydride is reacted with N,O-dimethylhydroxylamine hydrochloride in aqueous ethanol with triethylamine as a base. The mixture is heated at reflux for 1.5 hours.
- Step 2: Coupling Reaction. A solution of N-methoxy-N-methyl anthranilic acid amide (1.0 equiv) and a suitable halobenzene (1.0 equiv) in anhydrous tetrahydrofuran is cooled to -78°C under a nitrogen atmosphere. n-Butyllithium (n-BuLi) in hexanes (2.0 equiv) is added dropwise. After 20 minutes, the reaction is quenched with 1N hydrochloric acid. The 2-aminobenzophenone is then extracted with ethyl acetate and purified.

Visualizing the Synthesis Workflows

To further clarify the logical flow of these multi-step syntheses, the following diagrams illustrate the key transformations.





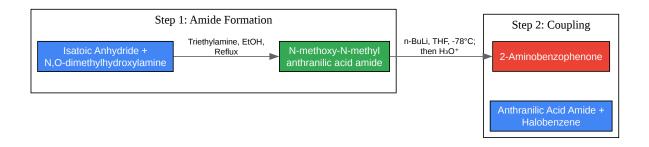
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Caption: Synthesis of **2-Aminobenzophenone** via the Acyl Hydrazide Method.



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Caption: The Ullmann and Bleier Synthesis of **2-Aminobenzophenone**.



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Caption: Synthesis of **2-Aminobenzophenone** from Anthranilic Acid Amides.



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